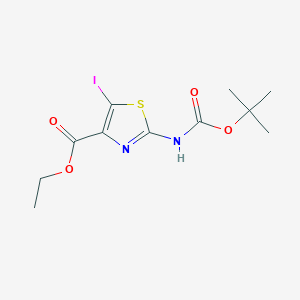
2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H15IN2O4S and a molecular weight of 398.22 g/mol . It is a white solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a thiazole ring, an iodine atom, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable precursor with sulfur and a halogen source.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability.
Chemical Reactions Analysis
2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester depends on its specific applicationThe presence of the iodine atom and the thiazole ring can enhance binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester include:
2-tert-Butoxycarbonylamino-5-chloro-thiazole-4-carboxylic acid ethyl ester: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and binding properties.
2-tert-Butoxycarbonylamino-5-bromo-thiazole-4-carboxylic acid ethyl ester: This compound has a bromine atom, which also influences its chemical behavior and applications.
2-tert-Butoxycarbonylamino-5-fluoro-thiazole-4-carboxylic acid ethyl ester: The presence of a fluorine atom can lead to different biological activities and chemical reactivity.
These similar compounds highlight the importance of the halogen atom in determining the properties and applications of the molecule.
Properties
IUPAC Name |
ethyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(12)19-9(13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQFWAKICUTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)OC(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
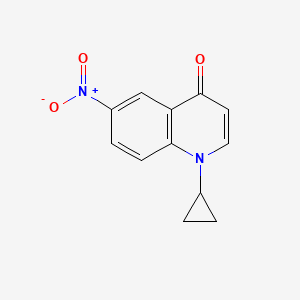
![Ethyl furo[2,3-b]pyridine-2-carboxylate](/img/structure/B8131547.png)
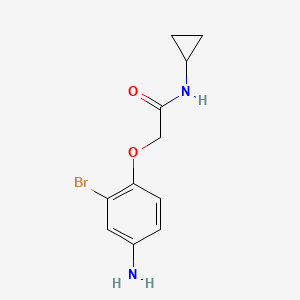
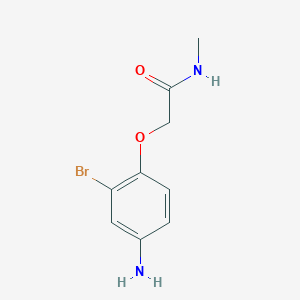
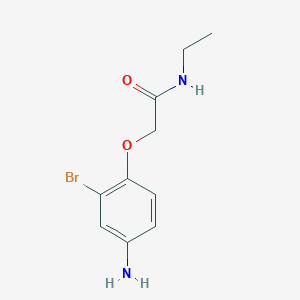
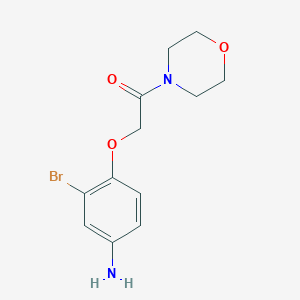
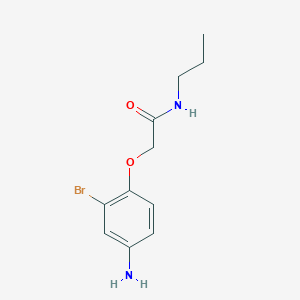
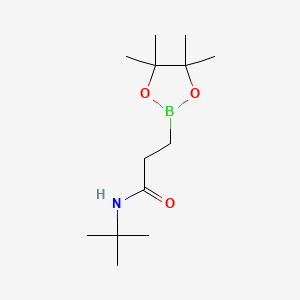
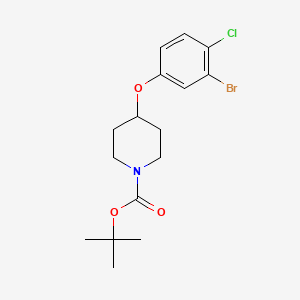
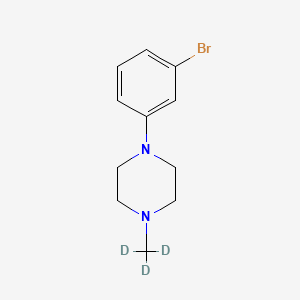

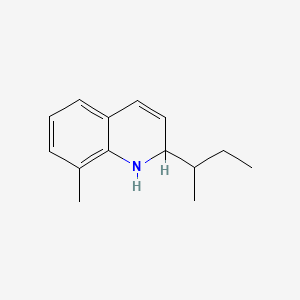
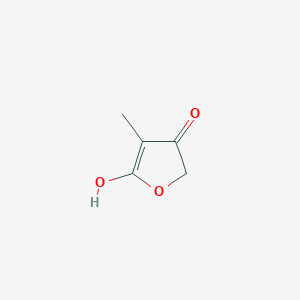
![N-[(1R)-2-[[(1S)-1-[4,6-bis[(1S)-3-methyl-1-[[(2R)-2-phenyl-2-(pyrazine-2-carbonylamino)acetyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-2-oxo-1-phenylethyl]pyrazine-2-carboxamide](/img/structure/B8131639.png)
